molecular formula C12H14Cl2N2O3 B2460286 Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate CAS No. 956335-42-5

Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate

Cat. No.: B2460286
CAS No.: 956335-42-5
M. Wt: 305.16
InChI Key: GOZXLJXPZLRQNQ-UHFFFAOYSA-N
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Description

Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound with the molecular formula C9H8Cl2N2O3 It is known for its unique structure, which includes a dichloropyridine ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with appropriate reagents to introduce the formamido and methylbutanoate groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichloropyridine ring can undergo substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate exerts its effects involves its interaction with specific molecular targets. The dichloropyridine ring and formamido group allow it to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a compound of interest in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloropyridin-3-yl)formamido]-3-methylbutanoate
  • Methyl 2-[(6-chloropyridin-3-yl)formamido]-3-methylbutanoate
  • Methyl 2-[(5,6-dichloropyridin-3-yl)acetamido]-3-methylbutanoate

Uniqueness

Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is unique due to the presence of both chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZXLJXPZLRQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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